4-O-methylgallic acid

説明

Contextualization within Phenolic Acids and Benzoic Acid Derivatives

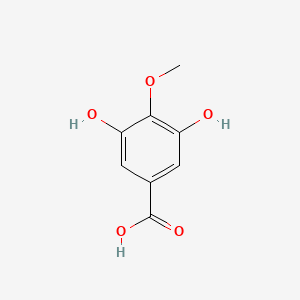

3,5-Dihydroxy-4-methoxybenzoic acid is structurally classified as a trihydroxybenzoic acid. nih.gov It is a derivative of benzoic acid, characterized by a benzene (B151609) ring attached to a carboxylic acid functional group. Its specific structure features two hydroxyl (-OH) groups and one methoxy (B1213986) (-OCH3) group attached to the aromatic ring. nist.gov

This compound belongs to the broader category of phenolic acids, which are secondary metabolites found in plants. medchemexpress.com Phenolic acids are subdivided into two main groups: hydroxybenzoic acids and hydroxycinnamic acids. As its name implies, 3,5-dihydroxy-4-methoxybenzoic acid falls under the hydroxybenzoic acid derivatives. hmdb.ca It is specifically a derivative of gallic acid, which is 3,4,5-trihydroxybenzoic acid. The presence and position of the hydroxyl and methoxy groups on the benzene ring are crucial in determining the molecule's chemical properties and biological activities. nih.gov

| Property | Value | Source |

| IUPAC Name | 3,5-dihydroxy-4-methoxybenzoic acid | nih.gov |

| Molecular Formula | C8H8O5 | nih.gov |

| Molecular Weight | 184.15 g/mol | nih.gov |

| Synonyms | 4-O-Methylgallic acid, 5-Hydroxyisovanillic acid, 3,5-dihydroxy-p-anisic acid | nist.gov |

| Physical Description | Solid | nih.gov |

| CAS Number | 4319-02-2 | nist.govsigmaaldrich.com |

Significance in Natural Product Chemistry

The significance of 3,5-dihydroxy-4-methoxybenzoic acid in natural product chemistry stems from its presence in various plant species and its role as a metabolite. It has been identified in plants such as Calophyllum polyanthum, Rhus glabra, and Rhus chinensis Mill. nih.govmedchemexpress.com It has also been found in the date palm stem. thegoodscentscompany.com

Furthermore, this compound is recognized as a metabolite of polyphenols derived from dietary sources like tea and coffee. thegoodscentscompany.com Its detection in human subjects has led to research into its potential use as a biomarker for the consumption of these polyphenol-rich beverages. thegoodscentscompany.com The related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), was first identified in the Pacific oyster, Crassostrea gigas, highlighting the presence of this structural motif in marine organisms as well. researchgate.netresearchgate.net

| Natural Source | Organism Type | Source |

| Calophyllum polyanthum | Plant | nih.gov |

| Rhus glabra | Plant | nih.gov |

| Rhus chinensis Mill. | Plant | medchemexpress.com |

| Date Palm Stem | Plant | thegoodscentscompany.com |

| Metabolite of Tea & Coffee Polyphenols | Human Metabolism | thegoodscentscompany.com |

| Crassostrea gigas (Pacific Oyster) | Marine Animal (related compound DHMBA) | researchgate.netresearchgate.net |

Overview of Current Research Trajectories

Current research on 3,5-dihydroxy-4-methoxybenzoic acid and its closely related derivatives is exploring a range of potential biological activities. Studies have investigated its antiangiogenic activity, which is the inhibition of the formation of new blood vessels. thegoodscentscompany.com

Research has also focused on its role as a metabolite and its relationship with dietary intake. For instance, studies have shown that tea consumption is linked to plasma concentrations of phenolic acid metabolites, including this compound, which may have implications for cardiovascular health. thegoodscentscompany.com

The closely related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been the subject of more extensive investigation. DHMBA has demonstrated antioxidant properties, acting as a potent radical scavenger. researchgate.netmdpi.com Studies on DHMBA have revealed anti-inflammatory effects in macrophage cells, suggesting it may suppress the production of inflammatory cytokines. researchgate.net Further research on DHMBA has explored its potential to suppress the growth of certain cancer cells and its effects on adipogenesis (the formation of fat cells). researchgate.netmdpi.com While these findings pertain to the alcohol derivative, they suggest promising avenues for future research into the biological activities of the parent carboxylic acid, 3,5-dihydroxy-4-methoxybenzoic acid.

Structure

3D Structure

特性

IUPAC Name |

3,5-dihydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXDWYFLYYJQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063412 | |

| Record name | Benzoic acid, 3,5-dihydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-O-Methylgallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4319-02-2 | |

| Record name | 4-O-Methylgallic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4319-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxy-4-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004319022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dihydroxy-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dihydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIHYDROXY-4-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XW32QVU6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Distribution Across Biological Sources

3,5-Dihydroxy-4-methoxybenzoic acid has been identified in a diverse range of biological organisms, spanning the plant and fungal kingdoms. Its presence has been documented in various species, highlighting its widespread, albeit often in small quantities, distribution in nature.

The compound has been isolated from several plant species, where it contributes to the plant's chemical profile and potential medicinal properties. Research has confirmed its presence in the following plants:

Rhus chinensis Mill. : This plant, commonly known as the Chinese sumac, is a notable source of 3,5-Dihydroxy-4-methoxybenzoic acid. medchemexpress.comresearchgate.net

Acacia arabica : Bioactivity-guided fractionation of extracts from this plant has led to the isolation of 3,5-Dihydroxy-4-methoxybenzoic acid. biocrick.com

Punica granatum : Also known as pomegranate, this fruit-bearing deciduous shrub contains the compound. biocrick.comnih.govresearchgate.netnih.govpjoes.comsemanticscholar.org

Canavalia gladiata : The seeds of this dietary legume, known as the sword bean, have been found to contain 4-O-methylgallic acid, another name for 3,5-Dihydroxy-4-methoxybenzoic acid. nih.gov

Date Palm Stem (Phoenix dactylifera) : This compound has been noted as occurring in the stem of the date palm. thegoodscentscompany.comnih.gov

Calophyllum polyanthum : The seeds of this plant are also a source of the compound. thegoodscentscompany.com

Rhus glabra : Known as smooth sumac, this species is another plant in which the compound has been detected. thegoodscentscompany.com

Schleichera oleosa : The presence of this acid has been reported in this plant species.

Dimocarpus longan : The longan fruit has been identified as containing this phenolic compound. thegoodscentscompany.com

Table 1: Plant Sources of 3,5-Dihydroxy-4-methoxybenzoic acid

| Plant Species | Common Name | Part(s) Containing Compound |

| Rhus chinensis Mill. | Chinese sumac | Fruits, Stems medchemexpress.comresearchgate.netnih.govmedchemexpress.comnih.gov |

| Acacia arabica | Gum arabic tree | Aerial parts biocrick.comasianpubs.org |

| Punica granatum | Pomegranate | Fruit, Peel biocrick.comnih.govresearchgate.netnih.govpjoes.comsemanticscholar.org |

| Canavalia gladiata | Sword bean | Seeds nih.gov |

| Phoenix dactylifera | Date Palm | Stem thegoodscentscompany.comnih.gov |

| Calophyllum polyanthum | --- | Seeds thegoodscentscompany.com |

| Rhus glabra | Smooth sumac | --- thegoodscentscompany.com |

| Dimocarpus longan | Longan | Pericarp tissues thegoodscentscompany.com |

Beyond the plant kingdom, 3,5-Dihydroxy-4-methoxybenzoic acid and its derivatives have been identified in fungi and lichens. These organisms are known for producing a wide array of secondary metabolites.

Myrothecium sp. BZO-L062 : A methyl ester derivative, 3,5-dihydroxy-4-methylbenzoic acid methyl ester, was isolated from this deep-sea fungus. researchgate.netresearchgate.netnih.gov

Parmotrema cristiferum : While this lichen species is known to produce various phenolic compounds, the presence of 3,5-Dihydroxy-4-methoxybenzoic acid itself has not been explicitly confirmed in the provided search results. researchgate.netresearchgate.net However, related phenolic acids are common in lichens.

Advanced Extraction and Purification Protocols

The isolation of 3,5-Dihydroxy-4-methoxybenzoic acid from its natural sources requires sophisticated extraction and purification techniques to separate it from a complex mixture of other phytochemicals.

Bioactivity-guided fractionation is a common and effective strategy for isolating specific bioactive compounds. This approach involves a stepwise separation of an extract, with each fraction being tested for a particular biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

This method was successfully employed to isolate 3,5-Dihydroxy-4-methoxybenzoic acid from Acacia arabica and Punica granatum. biocrick.com The process began with the screening of plant extracts for antimicrobial properties. biocrick.com The extracts showing significant activity were then partitioned using solvents of varying polarities, such as n-hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol. biocrick.com The fractions exhibiting the highest bioactivity were then subjected to further purification to yield the target compound. biocrick.com

Chromatography is an indispensable tool for the separation and purification of natural products like 3,5-Dihydroxy-4-methoxybenzoic acid. Various chromatographic methods are utilized to achieve high purity.

Column Chromatography : This is a fundamental technique used for the initial separation of crude extracts. For instance, the ethyl acetate extract of the fungus Myrothecium sp. BZO-L062 was subjected to column chromatography to separate its components. researchgate.net Similarly, a "quath" (a traditional Ayurvedic preparation) of Acacia nilotica was separated using repeated column chromatography. asianpubs.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification and analysis of compounds. Reverse-phase (RP) HPLC is particularly common for separating phenolic compounds. sielc.comsielc.com A typical mobile phase for the separation of related benzoic acid derivatives consists of acetonitrile (B52724), water, and an acid such as phosphoric or formic acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate larger quantities of the compound. sielc.comsielc.com

Preparative Thin-Layer Chromatography (TLC) : This technique can be used for the final purification of small amounts of a compound. researchgate.net

The structures of the isolated compounds are typically confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. biocrick.com

Biosynthetic Pathways and Metabolic Transformations

Enzymatic Formation Pathways

The carbon skeleton of 3,5-dihydroxy-4-methoxybenzoic acid originates from early intermediates of the shikimate pathway, which later converge with phenylpropanoid metabolism. The key steps involve the formation of a gallic acid precursor followed by a specific methylation event.

The biosynthesis of 3,5-dihydroxy-4-methoxybenzoic acid is a branch of the broader phenylpropanoid pathway, which itself is derived from the shikimate pathway. nih.govwikipedia.org The shikimate pathway is a central metabolic route in plants and microorganisms that produces aromatic amino acids, including phenylalanine and tyrosine. wikipedia.org Phenylpropanoid metabolism begins with these amino acids, converting them into a wide array of phenolic compounds through the action of enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H). wikipedia.orgnumberanalytics.commdpi.com

The direct precursor to 3,5-dihydroxy-4-methoxybenzoic acid is 3,4,5-trihydroxybenzoic acid, commonly known as gallic acid. nih.govhmdb.ca The formation of gallic acid itself is a subject of study, with strong evidence pointing to its synthesis from 3-dehydroshikimate, an intermediate of the shikimate pathway. nih.govnih.govoup.com The enzyme responsible for this conversion is shikimate dehydrogenase (SDH), which catalyzes the dehydrogenation of 3-dehydroshikimate to produce gallic acid. nih.govnih.govutu.firesearchgate.net This reaction represents a critical branch point from the primary shikimate pathway leading to aromatic amino acids into the synthesis of hydrolysable tannins and other gallic acid derivatives. nih.govnih.gov

| Pathway | Key Intermediate | Precursor for 3,5-Dihydroxy-4-methoxybenzoic acid | Key Enzyme(s) |

| Shikimate Pathway | 3-Dehydroshikimate | Gallic Acid (3,4,5-Trihydroxybenzoic acid) | Shikimate Dehydrogenase (SDH) |

| Phenylpropanoid Pathway | Phenylalanine, Tyrosine | Gallic Acid (via Shikimate Pathway) | Phenylalanine Ammonia-Lyase (PAL) |

The final step in the biogenesis of 3,5-dihydroxy-4-methoxybenzoic acid is the specific methylation of its precursor, gallic acid. The compound's alternative name, 4-O-methylgallic acid, clearly indicates that a methyl group is added to the hydroxyl group at the C4 position of the gallic acid backbone. hmdb.canih.gov

This reaction is catalyzed by a class of enzymes known as O-methyltransferases. Specifically, Catechol-O-methyltransferase (COMT) is a well-characterized enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to catechol-containing compounds. wikipedia.org While 3,5-dihydroxy-4-methoxybenzoic acid has been identified as an inhibitor of COMT, this interaction also points to the enzyme's recognition of the gallic acid structure. nih.gov Studies on rat liver preparations, which contain COMT, have demonstrated the O-methylation of similar catechol structures like 3,4-dihydroxybenzoic acid. nih.gov This enzymatic action results in the formation of the 4-methoxy configuration, completing the biosynthesis of 3,5-dihydroxy-4-methoxybenzoic acid.

In Vitro and Ex Vivo Metabolic Studies

Metabolic studies reveal that 3,5-dihydroxy-4-methoxybenzoic acid is not only a biosynthetic product but also a significant metabolite of other dietary compounds. Its subsequent breakdown involves several enzymatic processes.

In vivo, 3,5-dihydroxy-4-methoxybenzoic acid has been identified as a major methylated metabolite of gallic acid, which is abundant in foods such as red wine, tea, fruits, and legumes. nih.gov Following consumption of these foods, this compound is detected in human plasma and urine, confirming its status as a metabolic product. hmdb.cathegoodscentscompany.comebi.ac.uk

Studies investigating the further metabolism of this compound are less common, but analysis of related pathways provides strong indications of its fate. The metabolism of other phenolic acids, such as 3,4-dihydroxybenzoic acid, in rat liver preparations shows that they can undergo O-sulphation in addition to O-methylation. nih.gov This suggests that a potential metabolic product of 3,5-dihydroxy-4-methoxybenzoic acid could be its sulfated conjugate. Indeed, metabolites such as 3,5-dimethoxy-4-(sulfooxy)benzoic acid have been identified, pointing towards sulfation as a key metabolic route.

| Original Compound | Organism/System | Identified Metabolic Product(s) | Reference |

| Gallic Acid | Human | 3,5-Dihydroxy-4-methoxybenzoic acid | nih.govhmdb.ca |

| 3,4-Dihydroxybenzoic acid | Rat Liver | 3-Methoxy-4-sulphonyloxybenzoic acid, 4-Methoxy-3-sulphonyloxybenzoic acid | nih.gov |

| 3-O-Methylgallate | Acinetobacter lwoffii | Ring fission products | nih.gov |

The enzymatic degradation of 3,5-dihydroxy-4-methoxybenzoic acid can follow several routes. Based on studies of related compounds, key enzymes involved are sulphotransferases, arylsulphatases, and dioxygenases.

In vitro studies with rat liver have shown that sulphotransferase enzymes catalyze the addition of a sulfate (B86663) group to guaiacol (B22219) compounds (a benzene (B151609) ring with one hydroxyl and one adjacent methoxy (B1213986) group). nih.gov The resulting O-sulfate esters are then resistant to further methylation by COMT. However, these sulfated conjugates can be hydrolyzed by arylsulphatase, which removes the sulfate group and regenerates the original compound, potentially allowing for other metabolic reactions to occur. nih.gov This indicates a reversible sulfation process.

In microorganisms, a different degradation pathway has been observed. A strain of Acinetobacter lwoffii was found to degrade 3-O-methylgallate (an isomer of the target compound) through the action of meta fission dioxygenases. nih.govasm.org This enzymatic process involves the cleavage of the aromatic ring, breaking down the core phenolic structure into smaller, non-aromatic molecules.

Synthetic Approaches and Derivatization Strategies for 3,5 Dihydroxy 4 Methoxybenzoic Acid and Analogs

Laboratory Synthesis from Chemical Precursors

The creation of 3,5-dihydroxy-4-methoxybenzoic acid in a laboratory setting can be achieved through several synthetic routes, often starting from more readily available benzoic acid derivatives. Key precursors include 3,5-dihydroxybenzoic acid and syringic acid, among others.

One documented synthetic pathway involves the treatment of 4-bromo-3,5-dihydroxybenzoic acid with sodium methoxide. prepchem.com This reaction, conducted under reflux conditions for several hours, aims to substitute the bromine atom with a methoxy (B1213986) group, yielding 3,5-dihydroxy-4-methoxybenzoic acid. prepchem.com However, the process can result in a mixture of the desired product and the starting material, necessitating further purification. prepchem.com

The synthesis of the precursor 3,5-dihydroxybenzoic acid itself is often accomplished through the disulfonation of benzoic acid, followed by hydrolysis of the resulting disulfonate. wikipedia.org This method involves heating benzoic acid with fuming sulfuric acid and then treating the product with a base. orgsyn.org

Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is structurally related to the target compound. wikipedia.orgscbt.com The synthesis of syringic acid can be achieved by the selective demethylation of 3,4,5-trimethoxybenzoic acid. google.comgoogle.com This process typically involves heating 3,4,5-trimethoxybenzoic acid with a strong base like sodium hydroxide (B78521) or potassium hydroxide in a high-boiling point solvent. google.comgoogle.com While this yields syringic acid, further selective demethylation would be required to produce 3,5-dihydroxy-4-methoxybenzoic acid, a process that presents regioselectivity challenges.

Table 1: Selected Laboratory Synthesis Precursors and Methods

| Starting Material | Key Reagents | Product | Reference |

| 4-Bromo-3,5-dihydroxybenzoic acid | Sodium methoxide | 3,5-Dihydroxy-4-methoxybenzoic acid | prepchem.com |

| Benzoic acid | Fuming sulfuric acid, NaOH/KOH | 3,5-Dihydroxybenzoic acid | wikipedia.orgorgsyn.org |

| 3,4,5-Trimethoxybenzoic acid | NaOH or KOH | Syringic acid | google.comgoogle.com |

Chemical Modification and Synthesis of Structural Analogs

To investigate the chemical properties and potential biological activities of 3,5-dihydroxy-4-methoxybenzoic acid, researchers often synthesize a variety of structural analogs. This is typically achieved through reactions targeting the carboxylic acid and phenolic hydroxyl groups, as well as by modifying the aromatic ring itself.

Esterification and Etherification Reactions to Form Derivatives

The carboxylic acid group of 3,5-dihydroxy-4-methoxybenzoic acid and its analogs, such as syringic acid, can be readily converted into esters. For example, methyl syringate (methyl 3,5-dimethoxy-4-hydroxybenzoate) is a common derivative formed through the esterification of syringic acid. biosynth.com This reaction typically involves reacting the parent acid with an alcohol (e.g., methanol) in the presence of an acid catalyst. These ester derivatives often exhibit altered physical properties, such as increased lipophilicity, which can be important for various applications.

Synthesis of Halogenated Benzoic Acid Derivatives

The introduction of halogen atoms onto the benzoic acid scaffold is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. The synthesis of brominated derivatives, for instance, has been reported. Bromeprim, a broad-spectrum antibacterial agent, is synthesized from 3,5-dihydroxybenzoic acid, which undergoes bromination as a key step. guidechem.com This highlights how halogenation can be a critical modification in the development of bioactive compounds from benzoic acid precursors.

Another example is the use of 4-bromo-3,5-dihydroxybenzoic acid as a starting material for synthesizing 3,5-dihydroxy-4-methoxybenzoic acid itself, demonstrating the utility of halogenated intermediates. prepchem.com

Rational Design of Analogs for Structure-Activity Relationship Studies

The rational design of analogs is a cornerstone of drug discovery and materials science, allowing for a systematic investigation of how specific structural features influence a compound's activity. For derivatives of 3,5-dihydroxy-4-methoxybenzoic acid, this involves creating a library of related compounds with controlled variations in their structure.

For example, studies on related phenolic compounds often involve the synthesis of a series of analogs to establish structure-activity relationships (SAR). nih.gov This can include modifying the number and position of hydroxyl and methoxy groups, altering the carboxylic acid moiety to other functional groups like amides or oxadiazoles, and introducing various substituents on the aromatic ring. nih.gov The goal of these SAR studies is to identify the key molecular features responsible for a desired effect, which can guide the development of more potent and selective compounds. The synthesis of isotopically labelled analogs, such as those incorporating ¹³C, is also crucial for metabolic and mechanistic studies. whiterose.ac.ukresearchgate.net

Table 2: Examples of Derivatization and Analog Synthesis Strategies

| Reaction Type | Target Functional Group | Example Modification | Purpose |

| Esterification | Carboxylic acid | Conversion to methyl ester | Modify lipophilicity and activity |

| Etherification | Phenolic hydroxyl | Conversion to methoxy group | Modulate electronic properties and hydrogen bonding |

| Halogenation | Aromatic ring | Introduction of bromine | Enhance biological activity, serve as synthetic handle |

| Isotopic Labeling | Aromatic ring | Incorporation of ¹³C | Elucidate metabolic pathways |

| Bioisosteric Replacement | Carboxylic acid | Conversion to oxadiazole | Improve potency and pharmacokinetic properties |

Molecular Mechanisms of Biological Activity in Vitro and Animal Model Investigations

Enzyme Inhibition Studies

3,5-Dihydroxy-4-methoxybenzoic acid has been identified as an inhibitor of several enzymes, a characteristic attributed to its specific chemical structure. The presence of hydroxyl groups and a methoxy (B1213986) group on the benzoic acid scaffold allows it to interact with the active sites of various enzymes, leading to a modulation of their catalytic activity.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. Gallic acid and its derivatives have been recognized for their potential to inhibit α-glucosidase.

While specific IC50 values for 3,5-Dihydroxy-4-methoxybenzoic acid are not extensively reported, the inhibitory potential can be inferred from studies on its parent compound, gallic acid. Gallic acid has demonstrated significant inhibitory activity against α-glucosidase. For instance, studies have reported an IC50 value of 220.12 µg/mL for gallic acid. cellbiopharm.com Another study identified gallic acid as a significant inhibitor of α-glucosidase with a Ki value of 30.86 µg/mL. tandfonline.com The standard drug, acarbose, shows an IC50 value of 823 µg/mL. cellbiopharm.com The inhibitory potency of gallic acid derivatives is influenced by the nature and position of the substituents on the gallic acid core.

Table 1: α-Glucosidase Inhibitory Activity of Gallic Acid and Acarbose

| Compound | IC50 Value (µg/mL) |

|---|---|

| Gallic Acid | 220.12 cellbiopharm.com |

Molecular docking studies have provided insights into how gallic acid and its derivatives interact with the active site of α-glucosidase. These studies reveal that hydrogen bonding is a major force in the binding of these compounds to the enzyme. cellbiopharm.com For gallic acid, the hydroxyl groups are crucial for forming stable interactions within the active site of α-glucosidase. tandfonline.com Docking analyses have shown that gallic acid can insert into the active cavity of the enzyme, forming hydrogen bonds with key amino acid residues, which contributes to its inhibitory effect. tandfonline.com The binding energy for gallic acid with α-glucosidase has been calculated to be -6.4 kcal/mol. tandfonline.com While specific interactions for 3,5-Dihydroxy-4-methoxybenzoic acid are not detailed, its structural similarity to gallic acid suggests it would also bind to the active site pocket of α-glucosidase, with its hydroxyl and methoxy groups playing a role in the interaction.

The structure-activity relationship (SAR) of gallic acid derivatives in the context of α-glucosidase inhibition is a subject of ongoing research. nih.gov The number and position of hydroxyl and galloyl groups significantly influence the inhibitory activity. nih.gov For instance, increasing the number of galloyl units attached to a carbohydrate core has been shown to dramatically increase α-glucosidase inhibition. nih.gov The presence of a methoxy group, as seen in 3,5-Dihydroxy-4-methoxybenzoic acid, can alter the electronic properties and steric bulk of the molecule compared to gallic acid, which in turn can affect its binding affinity for the enzyme's active site. The substitution pattern on the aromatic ring is a key determinant of the inhibitory potential of these phenolic compounds.

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catechols. Inhibitors of COMT are of therapeutic interest.

Studies on related compounds suggest that 3,5-Dihydroxy-4-methoxybenzoic acid likely acts as an inhibitor of COMT. Research on a series of 5-substituted 3-hydroxy-4-methoxybenzoic acids revealed that these compounds exhibit either noncompetitive or competitive patterns of inhibition against rat liver COMT. nih.gov Furthermore, a similar compound, 5-Hydroxy-3-mercapto-4-methoxybenzoic acid, was shown to produce noncompetitive inhibition of COMT. nih.gov This suggests that the inhibition mechanism of 3,5-Dihydroxy-4-methoxybenzoic acid could also be noncompetitive, where the inhibitor binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its activity.

Carbonic Anhydrase (CA) Isozyme Inhibition (Ex Vivo Rat Erythrocytes)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isozymes is a therapeutic strategy for various conditions. Studies on the inhibitory effects of phenolic compounds provide a basis for understanding the potential role of 3,5-dihydroxy-4-methoxybenzoic acid in this context, particularly concerning the cytosolic isozymes hCA I and hCA II found in erythrocytes.

Table 1: Illustrative Inhibition Data for Phenolic Compounds against hCA I and hCA II This table presents data for related compounds to provide a comparative context for the potential activity of 3,5-Dihydroxy-4-methoxybenzoic acid.

| Compound | hCA I Ki (μM) | hCA I IC50 (μM) | hCA II Ki (μM) | hCA II IC50 (μM) |

| Phenolic Sulfonamide 1 | 0.827 | 3.55 | 0.745 | 2.94 |

| Phenolic Sulfonamide 2 | - | - | - | - |

| Phenolic Sulfonamide 3 | - | - | - | - |

| Phenolic Sulfonamide 4 | 2.508 | - | 1.046 | - |

| Data sourced from a study on phenolic sulfonamides. mdpi.com |

Note: A lower value indicates stronger inhibition.

The inhibition of carbonic anhydrase by phenolic compounds is a well-documented phenomenon. medchemexpress.com The structure of the phenolic compound plays a crucial role in its inhibitory potency. For instance, the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents, can significantly alter the affinity for the enzyme's active site. medchemexpress.com Studies on various phenolic acids have demonstrated a wide range of inhibitory activities against hCA I and hCA II. medchemexpress.com It is plausible that 3,5-dihydroxy-4-methoxybenzoic acid exhibits inhibitory activity against these isozymes, and its efficacy would be dependent on how its specific substitution pattern interacts with the zinc-containing active site of the carbonic anhydrases. Further research is required to determine the precise inhibitory profile of 3,5-dihydroxy-4-methoxybenzoic acid in comparison to other phenolic compounds.

Antioxidant Mechanisms

Direct Free Radical Scavenging Capabilities (In Vitro Assays)

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. In vitro assays are commonly employed to evaluate this direct radical scavenging activity.

Research has demonstrated that dihydroxybenzoic acids possess significant free radical scavenging capabilities. A comparative study on the antiradical activity of various natural antioxidant phenolic compounds revealed that 3,5-dihydroxybenzoic acid is a potent antioxidant. The order of antioxidant activity for several hydroxybenzoic acids in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was reported as follows: 3,5-dihydroxybenzoic acid > gentisic acid > 3,4-dihydroxybenzoic acid > gallic acid > syringic acid > vanillic acid. This indicates that the positioning of the hydroxyl groups is a critical determinant of antioxidant strength, with the meta-dihydroxy arrangement of 3,5-dihydroxybenzoic acid being particularly effective.

The mechanism of action in these assays involves the transfer of an electron or a hydrogen atom from the phenolic antioxidant to the free radical, thus stabilizing the radical and terminating the oxidative chain reaction. The resulting phenoxy radical is often stabilized by resonance, which contributes to the compound's antioxidant efficacy.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., enhancing activity of HO-1, NQO-1, TRX-1)

Research into the antioxidant mechanism of compounds structurally related to 3,5-Dihydroxy-4-methoxybenzoic acid, such as 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has revealed a significant capacity to modulate endogenous antioxidant enzyme systems. Studies have demonstrated that DHMBA can upregulate key antioxidant proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), in porcine enterocytes. This upregulation is associated with the nuclear translocation of Nrf2, a critical transcription factor in the antioxidant response.

While direct studies on 3,5-Dihydroxy-4-methoxybenzoic acid's effect on thioredoxin reductase 1 (TRX-1) are limited, research on other phenolic compounds like hydroxytyrosol (B1673988) suggests a potential mechanism. It has been shown that certain polyphenols can inhibit TrxR1, leading to an accumulation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. nih.gov Given that TrxR1 is a key regulator of cellular redox balance, its modulation by phenolic compounds represents a plausible, though not yet confirmed, mechanism for 3,5-Dihydroxy-4-methoxybenzoic acid's biological activity. The selenoprotein thioredoxin reductase 1 (TrxR1) is a critical enzyme in maintaining cellular redox homeostasis and is considered a target for some anticancer drugs. nih.gov

Table 1: Modulation of Endogenous Antioxidant Enzymes by a Structurally Related Compound (DHMBA)

| Enzyme | Effect | Cell Type |

| Heme Oxygenase-1 (HO-1) | Upregulation | Porcine Enterocytes |

| NAD(P)H Quinone Dehydrogenase 1 (NQO-1) | Upregulation | Porcine Enterocytes |

Data extrapolated from studies on the structurally related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA).

Cellular Protection Against Oxidative Stress (e.g., in enterocytes, hepatocytes, brain cells in animal models)

The ability of 3,5-Dihydroxy-4-methoxybenzoic acid and its analogs to protect various cell types from oxidative stress has been documented in several studies. The structurally similar compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has demonstrated cytoprotective effects in enterocytes subjected to cold preservation, a condition known to induce oxidative stress. nih.govnih.gov DHMBA was found to mitigate cold-induced injury by protecting mitochondria through both direct and indirect antioxidant activities. nih.gov

In animal models, administration of DHMBA has been shown to confer neuroprotective effects. In aged mice, DHMBA improved working memory, reduced anxiety-like behavior, and inhibited neuronal loss in the brain. nih.gov These effects are attributed to its antioxidant properties and its ability to modulate pathways associated with aging and cellular senescence. nih.gov While research has highlighted its protective roles in enterocytes and brain cells, specific studies on the protective effects of 3,5-Dihydroxy-4-methoxybenzoic acid in hepatocytes are not as prevalent in the current body of scientific literature.

Activation of the Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a primary regulator of cellular defense against oxidative stress. semanticscholar.org Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. semanticscholar.org However, in the presence of oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. semanticscholar.org These genes encode for a variety of protective proteins, including antioxidant enzymes like HO-1 and NQO-1. nih.gov

A study investigating the effects of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) in the brains of aged mice provided evidence for the activation of this pathway. nih.gov Molecular docking assays predicted an interaction between DHMBA and Keap1, and co-immunoprecipitation experiments verified that DHMBA inhibits the protein-protein interaction between Nrf2 and Keap1. nih.gov This inhibition leads to the stabilization and nuclear accumulation of Nrf2, thereby enhancing the expression of its target antioxidant genes. nih.gov This mechanism is a key component of the compound's neuroprotective effects. nih.gov

Antimicrobial Mechanisms of Action

In addition to its antioxidant properties, 3,5-Dihydroxy-4-methoxybenzoic acid and related phenolic compounds have demonstrated antimicrobial activity against a range of microorganisms.

Efficacy Against Specific Microbial Strains (e.g., Ralstonia solanacearum, Staphylococcus aureus, Acinetobacter baumannii)

The antimicrobial efficacy of phenolic compounds extends to various plant and human pathogens. For instance, a study screening fifteen phenolic constituents from dragon's blood reported that all of them, a class which can include 3,5-Dihydroxy-4-methoxybenzoic acid, exhibited inhibitory activity against Ralstonia solanacearum, a devastating plant pathogen.

Table 2: Reported Antimicrobial Activity of Related Phenolic Compounds

| Compound Class/Related Compound | Microbial Strain | Reported Activity |

| Phenolic constituents from dragon's blood | Ralstonia solanacearum | Inhibitory activity |

| Benzoic acid derivatives | Staphylococcus aureus | General antibacterial activity |

| Benzoic acid derivatives | Acinetobacter baumannii | Limited specific data available |

Molecular Mechanisms of Microbial Cell Disruption and Metabolic Inhibition

The antimicrobial action of many phenolic compounds is attributed to their ability to disrupt microbial cell structures and interfere with essential metabolic processes. A primary mechanism involves the disruption of the cell membrane's integrity. nih.govmdpi.com This can lead to increased membrane permeability, the leakage of intracellular components such as proteins and nucleic acids, and a disruption of the osmotic balance, ultimately resulting in cell death. youtube.com

Studies on compounds with similar structures, such as 3-p-trans-coumaroyl-2-hydroxyquinic acid and 5,8-dihydroxy-1,4-naphthoquinone (B181067), have demonstrated that they can alter the membrane potential and fluidity of S. aureus cells. mdpi.comnih.gov For instance, 5,8-dihydroxy-1,4-naphthoquinone was shown to disrupt the membrane permeability of S. aureus and also interfere with the respiratory chain. nih.gov The mechanism of action for some benzoic acid derivatives is thought to be similar to that of other phenolic compounds, where they can cause damage to the bacterial cell membrane. researchgate.net Some benzoic acid derivatives may also act as prodrugs, being transformed into more active antimicrobial agents within the microbial cell. mdpi.com

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of benzoic acid derivatives is significantly influenced by their chemical structure, specifically the type, number, and position of substituents on the benzene (B151609) ring. nih.govnih.gov The presence of hydroxyl and methoxyl groups is a key determinant of their antimicrobial activity. nih.gov

Generally, the addition of these functional groups can either enhance or weaken the antimicrobial effect compared to the parent benzoic acid molecule. nih.gov For instance, one study found that the attachment of a hydroxyl group at the ortho position of the benzoic acid ring reduced the time required to kill E. coli cells. nih.gov In contrast, the addition of hydroxyl or methoxyl substituents at other positions sometimes weakened the antibacterial effect against this particular bacterium. nih.gov

Cellular Pathway Modulation and Cytotoxicity Studies (In Vitro)

In vitro research has begun to elucidate the specific molecular mechanisms through which 3,5-Dihydroxy-4-methoxybenzoic acid, also known as 4-O-methylgallic acid (4-OMGA), exerts its biological effects. Studies have focused on its interaction with key cellular signaling pathways, its potential to modulate fat cell development, and its effects on cancer cells.

Investigations into the molecular targets of 3,5-Dihydroxy-4-methoxybenzoic acid have identified the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key area of activity. The NF-κB pathway is a crucial regulator of inflammatory responses, and its modulation is a significant area of therapeutic interest.

Research has shown that 3,5-Dihydroxy-4-methoxybenzoic acid can suppress inflammation-associated gene expression by inhibiting NF-κB activation. nih.gov In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the compound was found to block the degradation of IκBα, an inhibitor of NF-κB, and prevent the nuclear translocation of the NF-κB p65 subunit. nih.gov This inhibitory action on the NF-κB cascade is linked to a reduction in the activity of IκB kinase (IKK), a key upstream regulator. nih.gov The mechanism appears to be redox-based, as the compound also inhibited the production of reactive oxygen species (ROS) that can lead to NF-κB activation. nih.gov

| Molecular Target | Observed Effect | Cell Line | Reference |

|---|---|---|---|

| NF-κB Activation | Inhibited | RAW264.7 | nih.gov |

| IκBα Degradation | Blocked | RAW264.7 | nih.gov |

| p65 Subunit Nuclear Translocation | Blocked | RAW264.7 | nih.gov |

| IκB Kinase (IKK) Activity | Inhibited | RAW264.7 | nih.gov |

While the effect on the NF-κB pathway is documented, comprehensive studies detailing the direct effects of 3,5-Dihydroxy-4-methoxybenzoic acid on other significant intracellular signaling cascades such as the PI3K (phosphatidylinositol 3-kinase), Akt (protein kinase B), MAPK (mitogen-activated protein kinase), and mTOR (mammalian target of rapamycin) pathways, specifically within adipocyte models, are not extensively available in the current scientific literature. The PI3K-Akt-mTOR pathway is a critical regulator of cell growth, metabolism, and survival, and its dysregulation is linked to numerous diseases, including obesity and diabetes. nih.govnih.gov

The 3T3-L1 cell line is a well-established and widely used in vitro model for studying the process of adipogenesis, or the differentiation of pre-adipocytes into mature, lipid-accumulating adipocytes. nih.govnih.gov This model allows researchers to investigate how various compounds can inhibit the development of fat cells, a key strategy in anti-obesity research. nih.gov The process involves inducing the fibroblast-like 3T3-L1 cells to differentiate, which is characterized by the expression of key transcription factors like PPARγ (peroxisome proliferator-activated receptor-gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha), leading to lipid accumulation. nih.gov

Despite the utility of this model, specific studies detailing the anti-adipogenic effects of 3,5-Dihydroxy-4-methoxybenzoic acid on 3T3-L1 adipocytes are not prominently featured in the available research. Therefore, its potential to inhibit fat cell differentiation and lipid accumulation by modulating key adipogenic transcription factors remains an area requiring further investigation.

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. A key mechanism of apoptosis involves the activation of a family of proteases called caspases, which execute the cell death program. nih.gov The induction of apoptosis in cancer cells is a primary goal of many cancer therapies. nih.govmdpi.com This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3. nih.govresearchgate.net

Currently, there is a lack of specific research focused on the ability of 3,5-Dihydroxy-4-methoxybenzoic acid to induce apoptosis and activate caspase pathways in cancer cell lines. While its parent compound, gallic acid, has been shown to activate caspase-3 and induce apoptosis in various cancer cells, including ovarian and lung cancer lines, similar detailed mechanistic studies for its 4-O-methylated derivative are not available. mdpi.combiomolther.org

An ideal anticancer agent should exhibit selective cytotoxicity, meaning it is more toxic to cancer cells than to normal, healthy cells. This reduces the potential for side effects during treatment. Studies often assess this by comparing the concentration of a compound required to kill 50% of cancer cells (IC50) with its effect on non-cancerous cell lines. nih.gov

Specific analyses of the selective cytotoxicity profile for 3,5-Dihydroxy-4-methoxybenzoic acid are not detailed in the available scientific literature. Research on the parent compound, gallic acid, has suggested that it does possess a degree of selective cytotoxicity against cancer cells. biomolther.orgnih.gov However, dedicated studies to determine if this characteristic is retained or altered in its 4-O-methylated form have not been reported.

Analytical Methodologies for 3,5 Dihydroxy 4 Methoxybenzoic Acid Research

Comprehensive Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of 3,5-Dihydroxy-4-methoxybenzoic acid. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 3,5-Dihydroxy-4-methoxybenzoic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their proximity to other protons. For instance, in a related compound, 4-methoxybenzoic acid, the methoxy (B1213986) protons (CH₃) typically appear as a singlet, while the aromatic protons show distinct splitting patterns depending on their position on the benzene (B151609) ring. chemicalbook.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3,5-Dihydroxy-4-methoxybenzoic acid will produce a distinct signal, allowing for the confirmation of the carbon framework. For example, the carbon of the carboxyl group, the methoxy group, and the aromatic carbons will all have characteristic chemical shifts. rsc.org

Table 1: Representative NMR Data for Benzoic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 3,4,5-Trimethoxybenzoic acid | ¹H | 12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H) | s = singlet |

| ¹³C | 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35 | ||

| 4-Methylbenzoic acid | ¹H | 12.80 (s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H), 2.36 (s, 3H) | s = singlet, d = doublet |

| ¹³C | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 |

This data is illustrative for related compounds and is sourced from a study on the oxidation of aldehydes. rsc.org

Mass Spectrometry (MS, GC-MS, UPLC-QqQ/MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of 3,5-Dihydroxy-4-methoxybenzoic acid. It is often coupled with chromatographic techniques for enhanced separation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and thermally stable compounds. In the case of 3,5-Dihydroxy-4-methoxybenzoic acid, derivatization may be necessary to increase its volatility. The mass spectrum obtained from GC-MS provides a unique fragmentation pattern, or "fingerprint," of the molecule. For 3,5-Dihydroxy-4-methoxybenzoic acid, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (184.15 g/mol ). nih.govnist.gov The NIST Mass Spectrometry Data Center reports a top peak at m/z 184 and a second highest at m/z 169 for this compound. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (UPLC-QqQ/MS) is a highly sensitive and selective technique for quantifying compounds in complex mixtures. A study on the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) in shellfish utilized UPLC-QqQ/MS for its rapid and accurate determination. researchgate.net This method offers excellent linearity, precision, and low limits of detection. researchgate.net

MS-MS (or tandem mass spectrometry) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For the [M-H]⁻ precursor of 3,5-Dihydroxy-4-methoxybenzoic acid (m/z 183.0299), the top product ion peak is observed at m/z 168. nih.gov For the [M+H]⁺ precursor (m/z 185.0444), the most abundant product ion is at m/z 141. nih.gov

Table 2: Mass Spectrometry Data for 3,5-Dihydroxy-4-methoxybenzoic acid

| Technique | Precursor Ion (m/z) | Top Peak (m/z) | Second Highest Peak (m/z) | Source |

|---|---|---|---|---|

| GC-MS | 184 ([M]⁺) | 184 | 169 | nih.gov |

| MS-MS | 183.0299 ([M-H]⁻) | 168 | 183.9 | nih.gov |

| MS-MS | 185.0444 ([M+H]⁺) | 141 | 167 | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,5-Dihydroxy-4-methoxybenzoic acid would show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and O-H), and ether (C-O-C) functional groups. The NIST database indicates the availability of an FTIR spectrum obtained using a KBr wafer technique. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring and the various substituents in 3,5-Dihydroxy-4-methoxybenzoic acid will result in characteristic absorption maxima in the UV-Vis spectrum. Studies on related phenolic acids like 3,4-dihydroxybenzoic acid show absorption peaks around 210, 260, and 294 nm. researchgate.net

Advanced Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating 3,5-Dihydroxy-4-methoxybenzoic acid from other compounds in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds. Developing a robust HPLC method involves optimizing several parameters to achieve good separation, peak shape, and sensitivity.

A typical HPLC system for analyzing benzoic acid derivatives would use a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for acidic analytes. nih.govsielc.comsielc.com For instance, a method for analyzing benzoic acid and other preservatives used a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.comsielc.com

Mixed-Mode Chromatography for Isomer Resolution

Separating isomers of dihydroxybenzoic acid can be challenging with traditional reversed-phase chromatography because isomers often have very similar hydrophobic properties. sielc.com Mixed-mode chromatography, which utilizes a stationary phase with multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offers a powerful solution for this problem. sielc.comchromatographyonline.com

By exploiting subtle differences in both hydrophobicity and ionic character, mixed-mode columns can achieve superior separation of isomers. sielc.com For example, a Primesep D column has been successfully used to separate isomers of dihydroxybenzoic acid with good selectivity. sielc.com Similarly, Amaze HA mixed-mode columns, which combine hydrophobic and anion-exchange properties, provide enhanced selectivity for a range of polar and non-polar compounds. helixchrom.com Core-shell mixed-mode columns also offer unique selectivity due to the combined mechanisms of reversed-phase and ion-exchange. zodiaclifesciences.com This approach is particularly useful when the elution order or resolution between closely related compounds needs to be improved. zodiaclifesciences.com

Utilization as an Analytical Standard in Complex Mixtures

The accurate quantification of specific phenolic compounds in complex mixtures, such as botanical extracts, food matrices, and biological fluids, is fundamental for quality control, pharmacokinetic studies, and biomarker discovery. 3,5-Dihydroxy-4-methoxybenzoic acid, a naturally occurring phenolic acid, can serve as an analytical standard for its own determination in such complex samples. Its use as a standard is predicated on its availability in a highly purified form, allowing for the development and validation of robust analytical methodologies.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS) or diode-array detection (DAD), are the most common techniques for the quantification of phenolic compounds. In these methods, a pure standard of 3,5-dihydroxy-4-methoxybenzoic acid is used to create a calibration curve, which plots the instrumental response against a series of known concentrations of the analyte. This curve is then used to determine the concentration of the compound in an unknown sample by measuring its response and interpolating the concentration from the curve.

The validation of an analytical method is crucial to ensure its reliability. This process involves assessing several key parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated HPLC method for a related compound, 4-hydroxybenzoic acid, in a pharmaceutical formulation demonstrated excellent linearity over a specific concentration range, with a high correlation coefficient (R² > 0.999). longdom.org Similarly, the development of a method for determining 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) in shellfish using UPLC-QqQ/MS involved a thorough evaluation of the matrix effect to ensure accurate quantification.

Research Findings in Method Validation

While specific detailed validation studies for 3,5-dihydroxy-4-methoxybenzoic acid as a standard in complex mixtures are not extensively published, the principles can be illustrated by examining research on structurally similar phenolic acids. For example, in the validation of an HPLC-DAD method for a flavonoid glucuronide in spinach, the accuracy was assessed by spike-recovery experiments, where known amounts of the standard were added to the sample matrix. mdpi.com The recovery, calculated as the percentage of the measured concentration to the added concentration, typically falls within an acceptable range of 80-120%. mdpi.com

Precision is evaluated at two levels: intra-day precision (repeatability), which assesses the variation in results within the same day, and inter-day precision (intermediate precision), which measures the variation across different days. The results are expressed as the relative standard deviation (RSD), which should ideally be below a certain threshold (e.g., <5%) for the method to be considered precise.

The sensitivity of the method is determined by the LOD and LOQ. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. longdom.orgmdpi.com

The following interactive data tables showcase typical validation parameters that would be established for a hypothetical validated analytical method for 3,5-dihydroxy-4-methoxybenzoic acid.

Table 1: Linearity and Sensitivity Data for 3,5-Dihydroxy-4-methoxybenzoic Acid Analysis

| Parameter | Value |

| Linear Range (µg/mL) | 0.5 - 50 |

| Regression Equation | y = 25432x + 123.4 |

| Correlation Coefficient (R²) | 0.9995 |

| Limit of Detection (LOD) (µg/mL) | 0.15 |

| Limit of Quantification (LOQ) (µg/mL) | 0.50 |

Table 2: Accuracy and Precision Data for the Quantification of 3,5-Dihydroxy-4-methoxybenzoic Acid in a Plant Extract Matrix

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

| 1.0 | 0.98 | 98.0 | 2.5% | 4.1% |

| 10.0 | 10.2 | 102.0 | 1.8% | 3.5% |

| 25.0 | 24.5 | 98.0 | 1.5% | 3.2% |

These tables illustrate the rigorous testing required to establish 3,5-dihydroxy-4-methoxybenzoic acid as a reliable analytical standard. The data ensures that the method is suitable for its intended purpose of accurately measuring the compound's concentration in complex samples. The specificity of the method is also a critical parameter, ensuring that the signal measured is solely from the compound of interest and not from interfering components in the matrix. This is often confirmed by comparing the retention time and spectral data of the peak in the sample with that of the pure standard.

Future Research Directions and Potential Academic Applications

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

The complete biosynthetic pathway of 3,5-dihydroxy-4-methoxybenzoic acid, also known as 4-O-methylgallic acid, is yet to be fully elucidated, presenting a significant area for future research. It is widely understood that the precursor, gallic acid, is synthesized in plants through the shikimate pathway. numberanalytics.com A key enzyme in this process is shikimate dehydrogenase, which is involved in the conversion of 3-dehydroshikimate to shikimic acid, a precursor to gallic acid. nih.gov

The final step in the formation of 3,5-dihydroxy-4-methoxybenzoic acid is the methylation of the hydroxyl group at the 4-position of gallic acid. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.gov While the general class of enzyme is known, the specific OMT responsible for the synthesis of this particular compound has not been definitively identified and characterized. Future research should focus on the isolation and characterization of this specific OMT from plants known to produce the compound, such as those from the genera Rhus and Calophyllum. nih.govnih.gov

Further investigation into the genetic regulation of this pathway is also warranted. This would involve identifying the genes encoding the relevant biosynthetic enzymes and studying the transcription factors and signaling molecules that control their expression. Understanding how environmental factors and developmental stages influence the accumulation of 3,5-dihydroxy-4-methoxybenzoic acid will provide a more complete picture of its biosynthesis. numberanalytics.com

Rational Design and Synthesis of Novel Enzyme Inhibitors for Mechanistic Studies

A deeper understanding of the biosynthesis of 3,5-dihydroxy-4-methoxybenzoic acid would be greatly facilitated by the development of specific enzyme inhibitors. The rational design and synthesis of inhibitors targeting the key enzymes in its biosynthetic pathway, particularly the yet-to-be-identified O-methyltransferase, is a promising avenue for research.

The design of such inhibitors could be guided by the structural information of related plant OMTs. nih.gov By understanding the substrate-binding site and the catalytic mechanism of these enzymes, it would be possible to design molecules that can specifically block the activity of the OMT involved in the synthesis of 3,5-dihydroxy-4-methoxybenzoic acid. For instance, studies on the inhibition of caffeic acid O-methyltransferase have demonstrated the potential to modulate the production of specific phenolic compounds in plants. nih.gov

These novel inhibitors would serve as powerful tools for mechanistic studies. They could be used to confirm the role of the target enzyme in the biosynthetic pathway and to study the metabolic flux through the pathway. Furthermore, by observing the effects of inhibiting the production of 3,5-dihydroxy-4-methoxybenzoic acid in plants, researchers could gain insights into the physiological functions of this compound.

In-depth Exploration of Molecular Targets and Interacting Signaling Networks

Emerging research indicates that 3,5-dihydroxy-4-methoxybenzoic acid possesses significant biological activities, suggesting that it interacts with specific molecular targets and signaling networks within cells. A key area for future research is the in-depth exploration of these interactions to elucidate the mechanisms underlying its observed effects.

Studies have shown that this compound can suppress inflammation-associated gene expression by inhibiting the activation of nuclear factor-kappa B (NF-κB). nih.govelsevierpure.com This inhibition appears to be mediated through the suppression of IκB kinase activity. nih.gov Further research is needed to fully understand the direct molecular interactions that lead to this inhibition. It has also been reported that this compound can down-regulate the expression of endothelial adhesion molecules such as ICAM-1 and VCAM-1, which are crucial in the inflammatory response. ebi.ac.uk

Moreover, a related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol, has been shown to interact with the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses. This suggests that 3,5-dihydroxy-4-methoxybenzoic acid may also modulate this pathway. The potential anti-cancer properties of this compound, including the inhibition of cancer cell proliferation and induction of apoptosis, also point towards interactions with cell cycle and apoptotic signaling pathways. ontosight.ai Future studies should aim to identify the direct protein targets of 3,5-dihydroxy-4-methoxybenzoic acid and map the downstream signaling cascades that are affected.

Table 1: Investigated Molecular Targets and Signaling Pathways of 3,5-Dihydroxy-4-methoxybenzoic acid and Related Compounds

| Compound | Investigated Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| 3,5-Dihydroxy-4-methoxybenzoic acid | NF-κB Signaling Pathway | Inhibition of NF-κB activation and subsequent suppression of inflammatory gene expression. | nih.govelsevierpure.com |

| 3,5-Dihydroxy-4-methoxybenzoic acid | Endothelial Adhesion Molecules (ICAM-1, VCAM-1) | Down-regulation of expression. | ebi.ac.uk |

| 3,5-dihydroxy-4-methoxybenzyl alcohol | Keap1-Nrf2 Pathway | Interaction with the pathway, suggesting a role in antioxidant response. | |

| 3,5-Dihydroxy-4-methoxybenzoic acid | Cancer Cell Proliferation and Apoptosis | Inhibition of proliferation and induction of apoptosis. | ontosight.ai |

Development of Advanced Analytical Probes and Detection Systems

The development of sensitive and specific analytical tools is crucial for advancing research on 3,5-dihydroxy-4-methoxybenzoic acid. While standard analytical techniques such as high-performance liquid chromatography (HPLC) are currently used for its detection and quantification, there is a need for more advanced probes and detection systems for real-time monitoring and in-situ analysis. nih.govresearchgate.net

One promising area of research is the development of biosensors. For example, whole-cell biosensors have been successfully developed for the detection of gallic acid. acs.orgnih.gov These biosensors utilize a transcription factor that responds to the target molecule, leading to a measurable output such as fluorescence. A similar approach could be adopted to develop a specific biosensor for 3,5-dihydroxy-4-methoxybenzoic acid. This would require the identification of a protein that specifically binds to this compound, which could then be engineered into a biosensor system. ktu.edu

The development of fluorescent probes that specifically bind to 3,5-dihydroxy-4-methoxybenzoic acid would also be highly valuable. Such probes would allow for the visualization of the compound's distribution within plant tissues and cells, providing insights into its transport and localization. These advanced analytical tools would not only facilitate research into the biosynthesis and physiological roles of this compound but could also have applications in quality control for herbal medicines and food products containing it.

Investigation of Ecological Roles and Chemotaxonomic Significance

The presence of 3,5-dihydroxy-4-methoxybenzoic acid in specific plant species suggests that it may have important ecological roles and chemotaxonomic significance. This compound has been isolated from plants such as Rhus glabra (smooth sumac) and Calophyllum polyanthum. nih.govnih.gov

Future research should focus on investigating the ecological functions of this compound. Phenolic compounds in plants are known to play a role in defense against herbivores and pathogens. researchgate.net Studies could explore whether 3,5-dihydroxy-4-methoxybenzoic acid has antimicrobial or insecticidal properties, which would support its role as a defensive compound. Its antioxidant properties may also help protect plants from abiotic stresses such as UV radiation. umsa.bo

From a chemotaxonomic perspective, the distribution of 3,5-dihydroxy-4-methoxybenzoic acid across different plant taxa could be used as a chemical marker to aid in plant classification and to understand evolutionary relationships between species. A systematic survey of its presence in a wider range of plant families would be necessary to establish its value as a chemotaxonomic marker. The genus Calophyllum, for instance, is known to be a rich source of various bioactive secondary metabolites, and understanding the distribution of this specific compound within the genus could provide valuable taxonomic insights. nih.gov

Q & A

Q. Q1. What are the primary biological activities of 3,5-dihydroxy-4-methoxybenzoic acid, and how are they methodologically assessed in vitro?

A1: The compound exhibits antioxidant, anti-inflammatory, antibacterial, and antitumor activities.

- Antioxidant Activity : Assessed via DPPH radical scavenging assays or ORAC (Oxygen Radical Absorbance Capacity) tests, with IC₅₀ values compared to standards like ascorbic acid .

- Antitumor Activity : Evaluated using MTT assays on cancer cell lines (e.g., HeLa or MCF-7), monitoring dose-dependent inhibition of cell viability .

- Anti-inflammatory Effects : Measured via ELISA for TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Q. Q2. How is 3,5-dihydroxy-4-methoxybenzoic acid isolated and purified from natural sources?

A2: Common isolation methods include:

- Extraction : Soxhlet extraction with ethanol or methanol from plant matrices (e.g., Sparganium stoloniferum).

- Purification : Column chromatography using silica gel or Sephadex LH-20, followed by HPLC with C18 columns and UV detection at 280 nm .

- Structural Confirmation : NMR (¹H and ¹³C) and LC-MS for molecular weight verification (C₈H₈O₅, MW 184.15) .

Q. Q3. What are the recommended storage conditions to maintain the compound’s stability?

A3:

- Powder : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation.

- Solubilized Form : Dissolve in DMSO or ethanol and store at -80°C for ≤1 year to avoid degradation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported bioactivity data across studies?

A4: Discrepancies may arise due to:

Q. Q5. What experimental designs are optimal for studying the compound’s pharmacokinetics (PK) in vivo?

A5:

- ADME Profiling : Administer orally or intravenously in rodent models, followed by LC-MS/MS plasma analysis to calculate bioavailability (e.g., Cmax, Tmax, AUC).

- Tissue Distribution : Use radiolabeled ([¹⁴C]-tagged) compound to track accumulation in organs .

- Metabolite Identification : Employ UPLC-Q-TOF to detect phase I/II metabolites (e.g., glucuronidation at hydroxyl groups) .

Q. Q6. How does the compound interact with traditional Chinese medicine (TCM) formulations, and how can synergies be quantified?

A6:

Q. Q7. What strategies mitigate oxidative degradation during long-term stability studies?

A7:

- Antioxidant Additives : Include 0.1% BHT in stock solutions.

- Lyophilization : Freeze-dry under vacuum to reduce hydrolysis.

- Accelerated Stability Testing : Monitor degradation kinetics at 40°C/75% RH over 6 months .

Methodological Notes

- Contradictory Data : Cross-validate bioactivity using orthogonal assays (e.g., compare DPPH and ABTS results) .

- Ethnopharmacological Context : Prioritize plant sources used in TCM (e.g., Sparganium stoloniferum) for isolation .

- Advanced Analytics : Use 2D-NMR (HSQC, HMBC) to resolve positional isomerism of hydroxyl/methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。